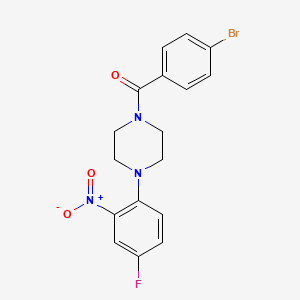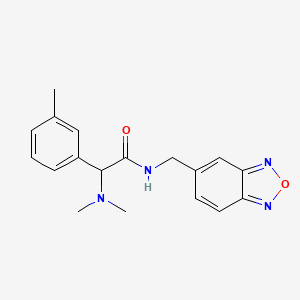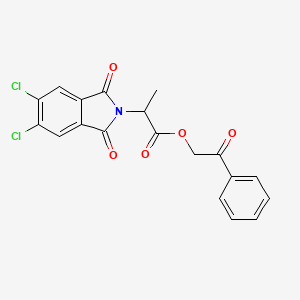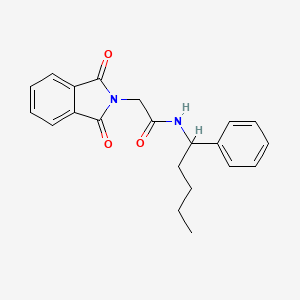![molecular formula C15H21NO3 B3976168 4-{[butyl(ethyl)amino]carbonyl}phenyl acetate](/img/structure/B3976168.png)
4-{[butyl(ethyl)amino]carbonyl}phenyl acetate
説明
4-{[Butyl(ethyl)amino]carbonyl}phenyl acetate, also known as BEA, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. BEA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
作用機序
The mechanism of action of 4-{[butyl(ethyl)amino]carbonyl}phenyl acetate is not fully understood, but it is thought to involve the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. This may lead to an increase in the concentration of these neurotransmitters in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
4-{[butyl(ethyl)amino]carbonyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, it has also been shown to have antioxidant properties and to modulate the expression of certain genes involved in inflammation. These effects may have implications for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
4-{[butyl(ethyl)amino]carbonyl}phenyl acetate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 4-{[butyl(ethyl)amino]carbonyl}phenyl acetate has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, it has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.
将来の方向性
There are several potential future directions for research on 4-{[butyl(ethyl)amino]carbonyl}phenyl acetate. One area of interest is the development of new drugs based on the compound's ability to inhibit cholinesterase enzymes. Another area of interest is the study of the compound's antioxidant properties and its potential for use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-{[butyl(ethyl)amino]carbonyl}phenyl acetate and its potential side effects and toxicity.
科学的研究の応用
4-{[butyl(ethyl)amino]carbonyl}phenyl acetate has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
[4-[butyl(ethyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-6-11-16(5-2)15(18)13-7-9-14(10-8-13)19-12(3)17/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHJMPZXXDIXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3976097.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3976098.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3976124.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976137.png)
![methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3976150.png)


![2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3976172.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976176.png)



![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)